XL-418

Catalog No.
S548429
CAS No.
871343-09-8
M.F
C26H32BrF3N8O
M. Wt
609.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
XL-418

CAS Number

871343-09-8

Product Name

XL-418

IUPAC Name

1-[3-[4-(3-bromo-2H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-4-methyl-5-(2-pyrrolidin-1-ylethylamino)phenyl]-4,4,4-trifluorobutan-1-one

Molecular Formula

C26H32BrF3N8O

Molecular Weight

609.5 g/mol

InChI

InChI=1S/C26H32BrF3N8O/c1-17-19(31-6-9-36-7-2-3-8-36)14-18(21(39)4-5-26(28,29)30)15-20(17)37-10-12-38(13-11-37)25-22-23(27)34-35-24(22)32-16-33-25/h14-16,31H,2-13H2,1H3,(H,32,33,34,35)

InChI Key

IKBSEBRGSVFUHM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br)C(=O)CCC(F)(F)F)NCCN5CCCC5

Solubility

Soluble in DMSO, not in water

Synonyms

XL418; XL-418; X 418

Canonical SMILES

CC1=C(C=C(C=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br)C(=O)CCC(F)(F)F)NCCN5CCCC5

Description

The exact mass of the compound 1-Butanone, 1-(3-(4-(3-bromo-1H-pyrazolo(3,4-d)pyrimidin-4-yl)-1-piperazinyl)-4-methyl-5-((2-(1-pyrrolidinyl)ethyl)amino)phenyl)-4,4,4-trifluoro- is 608.1835 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

XL-418 is a small molecule compound developed primarily for its potential in cancer therapy. It functions as an inhibitor of protein kinase B (also known as AKT) and ribosomal protein S6 kinase (S6K), both of which are critical components in the signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, XL-418 aims to disrupt the aberrant signaling often observed in various cancers, thereby hindering tumor growth and progression .

That are pivotal to its mechanism of action. The compound's structure allows it to interact with the ATP-binding site of protein kinases, leading to competitive inhibition. This interaction prevents the phosphorylation of downstream substrates that are essential for cancer cell survival and proliferation. The inhibition of protein kinase B and S6K leads to a cascade of downstream effects, including reduced protein synthesis and altered cellular metabolism, which can significantly impair tumor growth .

The biological activity of XL-418 is characterized by its ability to inhibit the activity of key signaling pathways involved in cancer. In preclinical studies, XL-418 has demonstrated efficacy in various cancer models by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. The compound has shown promise in treating solid tumors, particularly those with dysregulated phosphoinositide 3-kinase signaling pathways, which are common in many types of cancer .

Interaction studies involving XL-418 have focused on its binding affinity for various kinases beyond just protein kinase B and S6K. These studies utilize techniques such as surface plasmon resonance and enzyme kinetics to assess how effectively XL-418 can inhibit these targets. Additionally, research has explored potential drug-drug interactions when combined with other therapeutic agents, aiming to identify synergistic effects that could improve treatment outcomes for cancer patients .

Several compounds share structural or functional similarities with XL-418, particularly within the category of kinase inhibitors. Below is a comparison highlighting their uniqueness:

Compound NameTarget KinasesUnique Features
XL-418Protein Kinase B, S6KSelective inhibitor with potential for solid tumors
MK-2206Protein Kinase BAllosteric inhibitor; used in combination therapies
GSK2141795Protein Kinase BATP-competitive inhibitor; shows activity against resistant tumors
AZD5363Protein Kinase BDual inhibitor; shows efficacy in various cancer types
PF-04691502S6KFocused on metabolic regulation; different binding mode

XL-418 is unique primarily due to its dual inhibition mechanism targeting both protein kinase B and S6K, which may provide a more comprehensive approach to disrupting cancer cell signaling compared to other inhibitors that target single pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

608.18345 g/mol

Monoisotopic Mass

608.18345 g/mol

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OLJ18SRI8A

Drug Indication

Cancer

Mechanism of Action

XL418 is a small molecule that inhibits the activity of protein kinase B (PKB or AKT) and S6 Kinase (S6K), which act downstream of phosphoinosotide-3 kinase (PI3K). Activation of these kinases is a frequent event in human tumors, promoting cell growth, survival, and resistance to chemotherapy and radiotherapy. Inactivation of the pathway through inhibition of AKT is expected to induce apoptosis (programmed cell death) in tumor cells. AKT inhibitors may also sensitize tumor cells to a wide range of chemotherapy.

Wikipedia

Xl-418

Dates

Modify: 2024-02-18

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